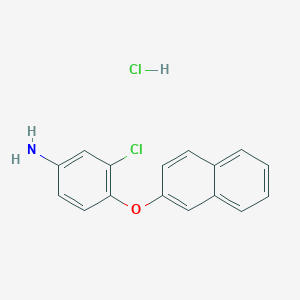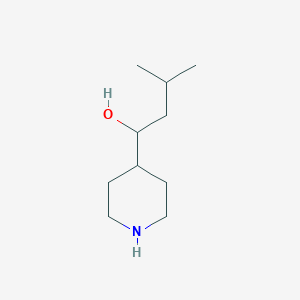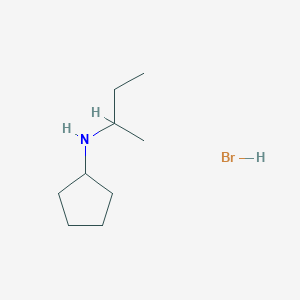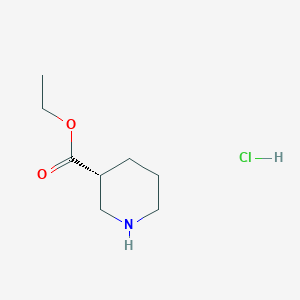
3-Chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
説明
“3-Chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The molecule also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of similar compounds shows that they have a planar aromatic pyridine ring with a boronic ester group attached . The exact 3D conformation can vary depending on the surrounding environment and the presence of other functional groups .科学的研究の応用
Synthesis and Structural Analysis
The compound 3-Chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as a key intermediate in the synthesis of complex molecules due to its utility in cross-coupling reactions. Its applications in scientific research primarily involve the synthesis of various chemical structures, elucidation of crystal structures, and conducting density functional theory (DFT) studies for understanding molecular conformations and properties.
One of the significant contributions of this compound is in the field of molecular synthesis and crystal structure analysis. For instance, derivatives like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have been synthesized, showcasing the versatility of dioxaborolane intermediates in creating boric acid ester intermediates with benzene rings. These compounds have been characterized by a variety of spectroscopic methods, including FTIR, NMR, and mass spectrometry, alongside X-ray diffraction for crystallographic analysis. DFT calculations further corroborate the experimental findings, revealing insights into the molecular electrostatic potential and frontier molecular orbitals of the compounds (Huang et al., 2021).
Material Science and Polymer Chemistry
This compound's utility extends to the field of material science and polymer chemistry, where it's used in the synthesis of polymers and coordination polymers. It plays a crucial role in the development of polymers with specific properties, such as deeply colored polymers containing isoDPP units in the main chain. These polymers have been synthesized using palladium-catalyzed polycondensation, illustrating the compound's utility in creating materials with potential applications in electronics and photonics (Welterlich et al., 2012).
Furthermore, the compound is instrumental in the construction of two-dimensional coordination polymers with specific lattice structures. These materials are of interest for their potential applications in catalysis, gas storage, and separation technologies (Al-Fayaad et al., 2020).
Spectroscopy and Vibrational Studies
In addition to synthetic applications, the compound and its derivatives are also subjects of spectroscopic and vibrational studies, offering insights into the physicochemical properties of these molecules. For example, compounds synthesized from this chemical have been studied using DFT and time-dependent DFT (TD-DFT) to understand their UV-Visible and NMR spectroscopic data, as well as to analyze their molecular electrostatic potential, frontier molecular orbitals, and natural bond orbitals (Wu et al., 2021).
特性
IUPAC Name |
3-chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-7-15-10(16-5)9(8)14/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVZFQGNBUYGIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660606 | |
| Record name | 3-Chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1073353-73-7 | |
| Record name | 3-Chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




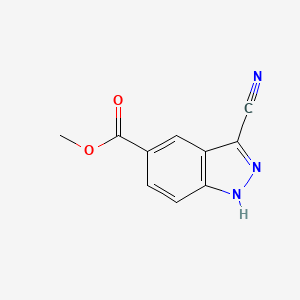
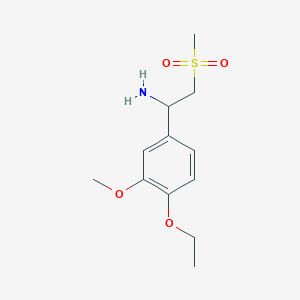

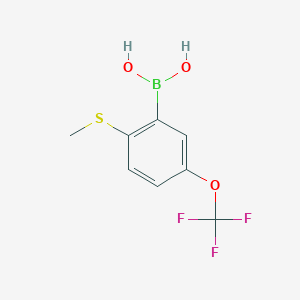
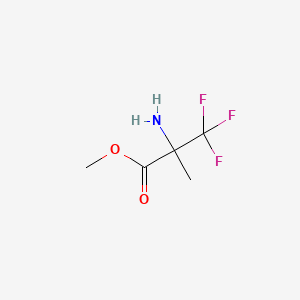
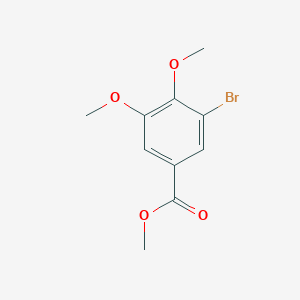
![4-(((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid](/img/structure/B1417993.png)
![3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid](/img/structure/B1417995.png)

